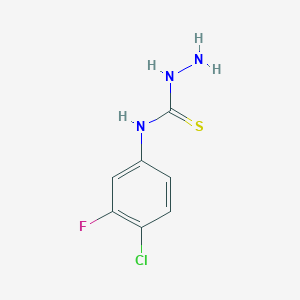
17-Chloroheptadecanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 17-chloroheptadecanoate: is an organic compound belonging to the class of fatty acid esters It is derived from heptadecanoic acid, a saturated fatty acid, with a chlorine atom substituted at the 17th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 17-chloroheptadecanoate typically involves the esterification of 17-chloroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 17-chloroheptadecanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of 17-chloroheptadecanoic acid and methanol into the reactor, with the ester product being continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 17-chloroheptadecanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom at the 17th position can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Major Products Formed:
Oxidation: 17-chloroheptadecanoic acid, 17-chloroheptadecanone.
Reduction: 17-chloroheptadecanol.
Substitution: 17-hydroxyheptadecanoate.
Scientific Research Applications
Chemistry: Methyl 17-chloroheptadecanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, methyl 17-chloroheptadecanoate is used as a model compound to study the metabolism of chlorinated fatty acids. It helps in understanding the enzymatic pathways involved in the breakdown and utilization of such compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to natural fatty acids allows it to interact with biological systems in a predictable manner.
Industry: In the industrial sector, methyl 17-chloroheptadecanoate is used as a precursor for the synthesis of surfactants and lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 17-chloroheptadecanoate involves its interaction with specific enzymes and receptors in biological systems. The chlorine atom at the 17th position plays a crucial role in its reactivity, influencing its binding affinity and metabolic pathways. The compound can undergo enzymatic hydrolysis to release 17-chloroheptadecanoic acid, which can then participate in further metabolic reactions.
Comparison with Similar Compounds
Methyl heptadecanoate: Lacks the chlorine atom at the 17th position, making it less reactive in certain chemical reactions.
Methyl 2-chloroheptadecanoate: Has the chlorine atom at the 2nd position, resulting in different chemical and biological properties.
Uniqueness: Methyl 17-chloroheptadecanoate is unique due to the specific placement of the chlorine atom, which significantly alters its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C18H35ClO2 |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
methyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
NFKAAEGODPHLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


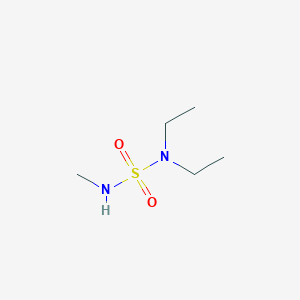


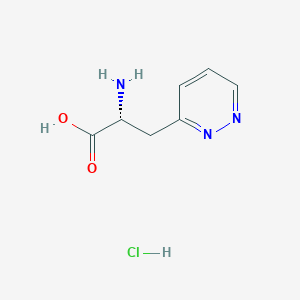
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
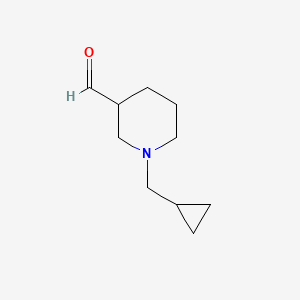
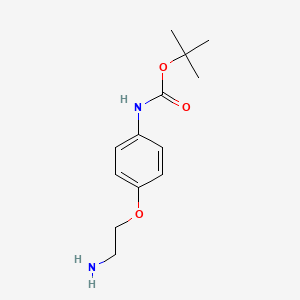
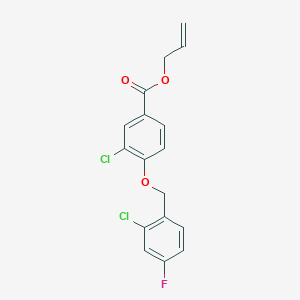
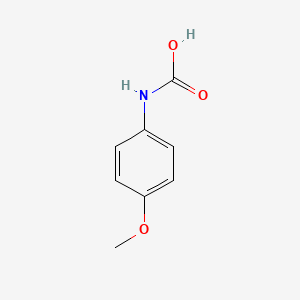
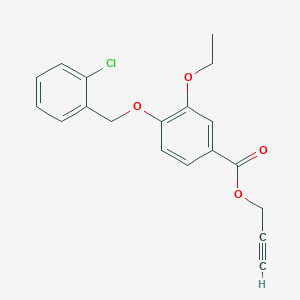
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)


